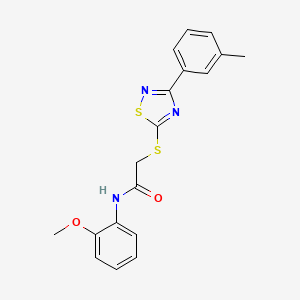

N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-Methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyltoluene (m-tolyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group. This structure combines aromatic, thioether, and amide functionalities, which are common in bioactive molecules targeting enzymes like kinases or proteases .

Structural validation typically employs IR, NMR, and elemental analysis .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-6-5-7-13(10-12)17-20-18(25-21-17)24-11-16(22)19-14-8-3-4-9-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPWWJWWKKJTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-methoxyphenyl amine with a thiadiazole derivative, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling.

- Gene Expression Alteration : It may affect gene expression related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32.6 μg/mL to higher concentrations depending on the specific structural modifications .

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. Studies have highlighted that certain analogs exhibit cytostatic effects against cancer cell lines. For example, compounds similar to this compound have been tested in vitro and demonstrated potential in inhibiting tumor cell proliferation .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiadiazole- and triazole-thioacetamide derivatives. Key structural analogs and their properties are summarized below:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The m-tolyl group (3-methylphenyl) in the target compound enhances hydrophobic interactions with enzyme active sites, as seen in EGFR inhibitors like compound 8b (IC50 = 14.8 nM) .

- Methoxy groups on the phenyl ring (e.g., 2-methoxyphenyl) improve solubility and hydrogen-bonding capacity, critical for target engagement .

- Thiadiazole vs. Triazole Cores : Thiadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to oxidation .

Binding Affinity and Selectivity: Triazole derivatives (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide) show strong interactions with polar residues (e.g., Asp, Lys) in kinase pockets, while thiadiazoles favor hydrophobic pockets . Dimerized analogs (e.g., 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]) demonstrate enhanced avidity but reduced cell permeability due to increased molecular weight .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.